Cas no 898424-92-5 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide)

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide is a specialized benzamide derivative featuring a sulfolane moiety and branched alkyl substitution. Its unique structure, incorporating both a sulfone group and dimethylbenzamide framework, enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid thiolan backbone and sterically hindered N-substitution may contribute to improved metabolic stability and selective binding properties. Its well-defined molecular architecture allows for precise modifications, making it a valuable scaffold for medicinal chemistry applications. The presence of the sulfone group could further influence solubility and bioavailability, broadening its utility in drug discovery programs targeting biologically relevant pathways.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide structure
898424-92-5 structure
Product Name:N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide
CAS No:898424-92-5
MF:C17H25NO3S
MW:323.450303792953
CID:6221731
PubChem ID:18573545
Update Time:2025-10-31

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide
    • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide
    • AKOS024659237
    • HMS1656B19
    • N-(1,1-dioxothiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide
    • 898424-92-5
    • F2545-0060
    • Inchi: 1S/C17H25NO3S/c1-12(2)10-18(16-7-8-22(20,21)11-16)17(19)15-6-5-13(3)14(4)9-15/h5-6,9,12,16H,7-8,10-11H2,1-4H3
    • InChI Key: UNNJGNCFQLYHTD-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)N(C(C1C=CC(C)=C(C)C=1)=O)CC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 323.15551483g/mol
  • Monoisotopic Mass: 323.15551483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 62.8Ų

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide Pricemore >>

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N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide Related Literature

Additional information on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide

Introduction to N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide (CAS No. 898424-92-5)

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide, identified by its CAS number 898424-92-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The introduction of this compound will delve into its chemical properties, synthetic pathways, and the latest research findings that highlight its significance.

The molecular structure of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide is characterized by a benzamide core appended with a 1,1-dioxo-1lambda6-thiolan-3-yl moiety. This distinctive arrangement imparts unique electronic and steric properties to the molecule, making it a promising candidate for various pharmacological applications. The presence of the thiolan ring system suggests potential interactions with biological targets, which has been a focus of recent studies.

In recent years, there has been a growing interest in thiolan derivatives due to their ability to modulate biological pathways. The 1,1-dioxo-1lambda6-thiolan-3-yl group in N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide is particularly noteworthy as it can engage in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions are crucial for the design of drugs that can selectively target specific pathogens or diseases.

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the thiolan ring system followed by the introduction of the benzamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the molecular framework.

The pharmacological potential of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide has been explored in several preclinical studies. These studies have highlighted its ability to inhibit specific enzymes and receptors involved in inflammatory responses and microbial infections. The compound's structure allows it to mimic natural bioactive molecules, thereby enhancing its binding affinity and efficacy.

In one notable study published in a leading pharmaceutical journal, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide was found to exhibit potent activity against certain resistant bacterial strains. The researchers attributed this effect to the compound's ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. This finding opens up new avenues for the development of novel antibiotics targeting multidrug-resistant pathogens.

The compound's potential extends beyond antimicrobial applications. Preliminary research suggests that it may also have anti-inflammatory properties by modulating cytokine production and immune cell responses. The benzamide moiety is known to interact with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. By inhibiting COX enzymes, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide could serve as a lead compound for developing anti-inflammatory therapeutics.

The development of new drug candidates requires rigorous testing to assess their safety and efficacy. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide, with its unique structural features, presents an exciting opportunity for further investigation. Future studies should focus on optimizing its pharmacokinetic properties and exploring its potential in clinical trials. Collaborative efforts between synthetic chemists and biologists will be essential in translating this promising compound into viable therapeutic agents.

In conclusion, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide (CAS No. 898424-92-5)) represents a significant advancement in medicinal chemistry. Its novel structure and demonstrated biological activity make it a valuable asset in the search for new treatments against various diseases. As research continues to uncover its full potential, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.

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